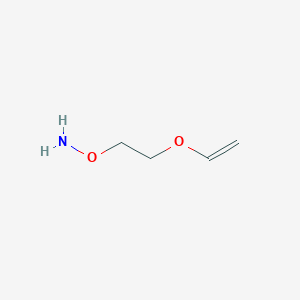

2-(4-fluoro-2-metilfenil)-4-oxopiperidin-1-carboxilato de bencilo

Descripción general

Descripción

The compound of interest, Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate, is a chemical entity that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include esterification, cyclization, and alkylation. For instance, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of an antihypertensive agent, involves a six-step process with an overall yield of 27% . Similarly, the synthesis of 1,4-benzodiazepine derivatives from a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides indicates the potential for creating complex structures through strategic reaction pathways . These methods could potentially be adapted for the synthesis of Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . For example, the crystal structure of a benzimidazole derivative was elucidated to confirm its structure . These techniques are crucial for verifying the structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds show a high degree of regioselectivity and the ability to introduce various functional groups. The tandem N-alkylation-ring opening-cyclization reactions and the direct ortho C-H methylation and fluorination using transient directing groups demonstrate the sophisticated chemical manipulations possible with these compounds. These reactions could be relevant when considering the chemical reactivity of Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by their spectroscopic data, which provide insights into the electronic and structural features of the molecules. The IR and NMR spectra reported for intermediates and final products are essential for understanding the physical and chemical behavior of these compounds. Such data would be necessary to fully characterize Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate.

Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica de “2-(4-fluoro-2-metilfenil)-4-oxopiperidin-1-carboxilato de bencilo”, pero desafortunadamente, hay información limitada disponible sobre este compuesto específico. Los resultados de la búsqueda sugieren que puede usarse como intermedio en síntesis orgánica, productos farmacéuticos, agroquímicos y campos de colorantes , pero no proporcionan aplicaciones detalladas.

Safety and Hazards

Propiedades

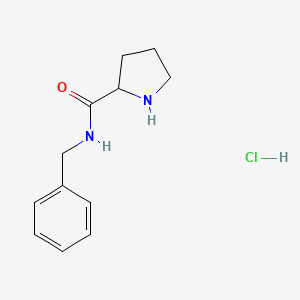

IUPAC Name |

benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3/c1-14-11-16(21)7-8-18(14)19-12-17(23)9-10-22(19)20(24)25-13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYUSCAHHHPNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)